N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound with the molecular formula and a molecular weight of 287.4 g/mol. The compound is characterized by its unique structure, which includes a cyclopentanecarboxamide moiety linked to a phenyloxan group. This compound has been identified with the Compound ID Y300-3884 and is notable for its potential applications in medicinal chemistry and drug development .
N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide is classified as an amide due to the presence of the carboxamide functional group. The compound is part of a broader category of organic compounds that includes various derivatives used in pharmaceuticals and agrochemicals. Its synthesis has been documented in chemical databases and literature, indicating its relevance in ongoing research .
The synthesis of N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide typically involves several steps:
The molecular structure of N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide can be described using its SMILES notation: C1CCC(C1)C(NCC1(CCOCC1)c1ccccc1)=O
.
The structure features a cyclopentane ring attached to a carboxamide group, with a phenyloxan substituent that enhances its potential biological activity .
N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide can participate in various chemical reactions typical for amides:
These reactions are significant for modifying the compound's structure to enhance its biological properties or to create derivatives for further study .
These properties are critical for understanding how this compound behaves in biological systems and its potential formulation as a pharmaceutical agent .
N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide has potential applications in various scientific fields:
The ongoing exploration of compounds like N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide highlights their significance in drug discovery and development efforts across various therapeutic areas .
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3